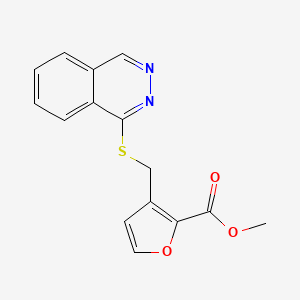
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate, also known as Methyl PSC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the furanocarboxylic acid ester family and has a unique structure that makes it a promising candidate for various applications. In
Mecanismo De Acción
The mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce cell proliferation by inhibiting the cell cycle and inducing cell cycle arrest. Additionally, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its high potency and specificity towards cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. One of the main areas of focus is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC and its potential therapeutic applications in various diseases. Furthermore, there is a need for in vivo studies to evaluate the safety and efficacy of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC as a potential cancer treatment. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC is also an important area of future research.
Métodos De Síntesis
The synthesis of Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC involves a multi-step process that starts with the reaction of phthalazin-1-ylmethylamine with furan-2-carboxylic acid. This reaction yields the intermediate compound, which is then reacted with thionyl chloride to produce the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with methyl alcohol to produce Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Furthermore, Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate PSC has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-15(18)13-11(6-7-20-13)9-21-14-12-5-3-2-4-10(12)8-16-17-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJNVVMWVNPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(phthalazin-1-ylsulfanylmethyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

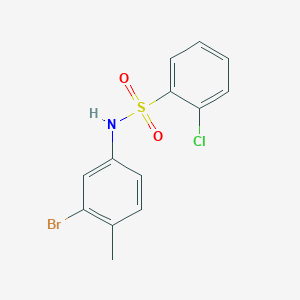
![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
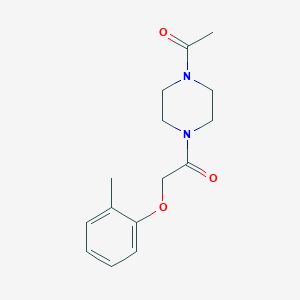
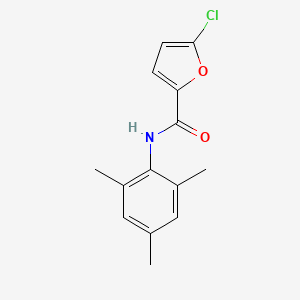
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

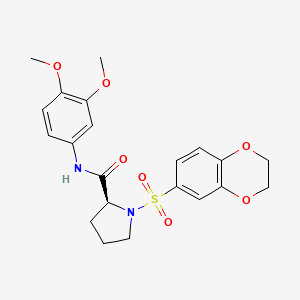
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)